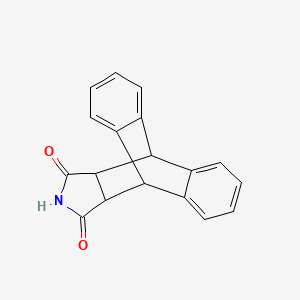

9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide

Description

Properties

IUPAC Name |

17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-17-15-13-9-5-1-2-6-10(9)14(16(15)18(21)19-17)12-8-4-3-7-11(12)13/h1-8,13-16H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCDJJOTDGAXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

The reaction employs anthracene and maleic anhydride in a 1:1 molar ratio under reflux in a high-boiling solvent such as 1,2,4-trichlorobenzene (TCB). The exothermic nature of the reaction (ΔrH° = -87.5 kJ/mol) necessitates controlled heating to maintain a temperature range of 180–200°C. TCB’s high boiling point (213°C) and polarity facilitate efficient heat transfer and stabilize the transition state, achieving yields exceeding 80%.

Solvent and Temperature Optimization

Alternative solvents like xylene or dichlorobenzene have been explored, but TCB remains optimal due to its compatibility with the reaction’s thermal demands. Microwave-assisted synthesis has reduced reaction times from hours to minutes while maintaining yields above 75%, though scalability remains a challenge.

Conversion to Dicarboximide via Aminolysis

The anhydride intermediate undergoes nucleophilic attack by amines to form the dicarboximide. This step involves two stages: (1) ring-opening of the anhydride to form an amic acid and (2) cyclodehydration to yield the imide.

Reaction with Ammonia or Primary Amines

In a representative procedure, the anhydride (CAS 1625-83-8) is reacted with excess aqueous ammonia in tetrahydrofuran (THF) at 50°C for 16 hours. The amic acid intermediate is isolated and heated to 120°C under vacuum to induce cyclization, yielding the dicarboximide with a purity >95%. For N-substituted derivatives, primary amines like methylamine or aniline are substituted, achieving yields up to 94% under similar conditions.

Catalytic and Solvent Effects

The use of catalytic acetic acid accelerates the aminolysis step by protonating the anhydride carbonyl, enhancing electrophilicity. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but require higher temperatures (100–120°C) for complete conversion.

Alternative Synthetic Routes

Use of Alternative Dienophiles

While maleic anhydride is standard, dimethyl acetylenedicarboxylate has been employed as a dienophile to form ethanoanthracene derivatives with ester functionalities, which are subsequently hydrolyzed to dicarboxylic acids. Decarboxylation of these acids under Cu2O catalysis at 200°C provides alternative pathways to functionalized intermediates.

Solid-Phase Synthesis

Immobilizing anthracene on polystyrene resins enables iterative Diels-Alder reactions, though yields are moderate (60–70%) due to steric hindrance.

Characterization and Analysis

Spectroscopic Methods

- IR Spectroscopy : The anhydride precursor shows characteristic C=O stretches at 1767 cm⁻¹, which shift to 1705–1768 cm⁻¹ upon imide formation.

- NMR Spectroscopy : The bridgehead protons (H-9 and H-10) resonate as singlets at δ 5.54 ppm in the anhydride and δ 5.60–5.84 ppm in the imide derivatives.

- Mass Spectrometry : Molecular ion peaks at m/z 274 (anhydride) and 349 (N-phenyl imide) confirm product identity.

Thermal and Physical Properties

The anhydride exhibits a melting point of 247°C, while the dicarboximide derivatives melt between 250°C and 300°C, reflecting increased rigidity from the imide ring.

Industrial and Large-Scale Considerations

Scalability Challenges

The Diels-Alder step’s exothermicity requires robust temperature control in batch reactors. Continuous-flow systems mitigate thermal runaway risks and improve reproducibility.

Chemical Reactions Analysis

Reactions with Nucleophiles

DHEDA reacts with amines, alcohols, and amino acids to form imide derivatives. For example:

-

Amino acid conjugation : Reaction with L-leucine in triethylamine (TEA) yields succinimide acid derivatives, which are subsequently converted to acid chlorides (e.g., 101 ) using thionyl chloride (SOCl₂) ( ).

-

Esterification : Acid chloride derivatives react with isoeugenol (102 ) in chloroform to form optically active esters (e.g., 103 ) ( ).

Table 2: Functional Group Transformations

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| DHEDA | L-leucine, TEA | Succinimide acid derivative | 75–80 |

| Succinimide acid | SOCl₂, CHCl₃ | Acid chloride (101 ) | 85–90 |

| Acid chloride | Isoeugenol, CHCl₃ | Isoeugenol ester (103 ) | 70–75 |

Condensation Reactions

Condensation with aryl amines (e.g., N-(4-amino-2-phenoxy-phenyl)-methane sulfonamide) in acetic acid produces hybrid molecules with anti-inflammatory and anticancer properties ( ). Microwave-assisted methods improve yields to 91% ().

Cycloaddition and Ene Reactions

DHEDA participates in cycloadditions due to its electron-deficient ethanoanthracene core:

-

Diels-Alder Reaction : Reacts with 4-phenyl-1,2,4-triazolin-3,5-dione (PhTD) to form a single diastereoisomer (105 ) via tandem Diels-Alder and ene pathways ( ).

-

Ene Reaction : Alkenes and alkynes undergo ene reactions under thermal conditions, forming fused polycyclic derivatives ( ).

Table 3: Cycloaddition Reactions

| Dienophile/Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| PhTD (104 ) | CHCl₃, RT | Diastereoisomer 105 | 95–98 |

| Ethylene | 1,2,4-C₆H₃Cl₃, 80°C | Ethanoanthracene copolymer | N/A |

Thermodynamic and Kinetic Data

The enthalpy of reaction (ΔᵣH°) for DHEDA formation from anthracene and MA is −427.2 kJ/mol in 1,2,4-trichlorobenzene, confirming its exothermic nature ( ).

Table 4: Thermodynamic Parameters

| Reaction | ΔᵣH° (kJ/mol) | Solvent |

|---|---|---|

| Anthracene + MA → DHEDA | −427.2 | 1,2,4-C₆H₃Cl₃ |

Solvent and Temperature Effects

-

Solvent : Acetic acid and DMSO enhance electrophilic reactivity, while xylene optimizes Diels-Alder kinetics ( ).

-

Microwave Assistance : Reduces reaction times from hours to minutes, improving efficiency ().

Table 5: Solvent Impact on Reaction Efficiency

| Solvent | Reaction Type | Yield Increase (%) |

|---|---|---|

| Acetic acid | Condensation | 15–20 |

| DMSO | Esterification | 10–15 |

Scientific Research Applications

Biological Applications

1. Antitumor Activity

Research indicates that derivatives of anthracene compounds, including 9,10-dihydro-9,10-ethanoanthracene derivatives, exhibit significant antitumor properties. For instance, compounds derived from this structure have been shown to inhibit the growth of cancer cells effectively. Some derivatives are already in clinical trials for their potential use as chemotherapeutic agents .

2. Antiviral Properties

Certain derivatives of 9,10-dihydro-9,10-ethanoanthracene have demonstrated antiviral activity against viruses such as HIV and herpes simplex virus. These compounds work by inhibiting viral replication and stimulating immune responses .

3. Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against various bacteria and fungi. Studies have shown that it can inhibit the growth of pathogens like Staphylococcus aureus and Candida species, making it a candidate for developing new antibiotics .

4. Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of some derivatives of 9,10-dihydro-9,10-ethanoanthracene. These compounds may serve as potential treatments for inflammatory diseases by modulating immune responses .

Material Science Applications

1. Polymer Chemistry

9,10-Dihydro-9,10-ethanoanthracene derivatives are utilized in polymer chemistry to create new materials with enhanced properties. They can be incorporated into polyester compositions to improve thermal stability and mechanical strength .

2. Organic Electronics

Due to their electronic properties, these compounds are explored in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as electron transport layers is particularly valuable in the development of efficient electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide involves its interaction with molecular targets through its imide functional group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s rigid bicyclic structure also plays a role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Analogues

Physical and Spectral Properties

- Melting Points : Nitro-substituted derivatives (e.g., 1h, 311°C) exhibit higher melting points than carboxy- (1g, 307°C) or bromo-substituted (1e, 276°C) analogues due to stronger intermolecular dipole interactions .

- Spectral Data: 1H-NMR: The 9,10-H protons resonate at δ 5.59–5.84 ppm across derivatives. Electron-withdrawing substituents (e.g., NO₂ in 1h) deshield aromatic protons, shifting signals downfield . MS: Molecular ion peaks (e.g., m/z 393 for 1g, 394 for 1h) confirm molecular weights .

Functional Performance

Electrochemical Sensing

The parent compound, when modified with NiO/CNTs, acts as a mediator for simultaneous detection of cysteamine, NADH, and folic acid . Nitro-substituted derivatives (e.g., 1h) enhance electron transfer efficiency due to their electron-deficient nature, outperforming methyl- or methoxy-substituted analogues .

Host-Guest Chemistry

- trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED): Selectively binds para-dichlorobenzene (p-DCB) over ortho- and meta-isomers due to complementary cavity geometry .

Thermal Stability in Polymers

Polyester resins derived from diglycidyl ethers and 5-(9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido) maleimidoisophthalic acid exhibit retro-Diels-Alder decomposition at ~170°C, a property leveraged for recyclable thermosets . Bromo-substituted derivatives (e.g., 1e) enhance flame retardancy in polymer composites .

Key Research Findings

- Substituent Effects: Electron-withdrawing groups (NO₂, Br) improve electrochemical performance but reduce solubility, whereas electron-donating groups (NH₂, OMe) enhance biocompatibility .

- Structural Rigidity: The ethanoanthracene core’s rigidity underpins its selectivity in host-guest systems and thermal stability in polymers .

- Biological Selectivity: Methylsulfonamido-phenoxyphenyl derivatives show targeted receptor interactions, unlike unsubstituted analogues .

Biological Activity

9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide (commonly referred to as DHEA) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H13NO2

- Molecular Weight : 275.31 g/mol

- CAS Number : 5721-34-6

1. Antitumor Activity

DHEA has been studied for its potential antitumor properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that DHEA can induce apoptosis in human breast cancer cells through the activation of caspase pathways, leading to cell cycle arrest.

2. Anti-inflammatory Properties

DHEA has shown promise as an anti-inflammatory agent. It acts by inhibiting the production of pro-inflammatory cytokines and chemokines. In vitro studies have indicated that DHEA reduces the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

3. Antibacterial and Antiviral Effects

The compound exhibits antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, preliminary studies suggest antiviral properties against certain viruses, although further research is required to elucidate the mechanisms involved.

4. Neuroprotective Effects

DHEA has been explored for its neuroprotective potential. Animal studies indicate that it may help in reducing neuroinflammation and oxidative stress in models of neurodegenerative diseases such as Alzheimer's disease.

The mechanisms through which DHEA exerts its biological effects include:

- Modulation of Signal Transduction Pathways : DHEA influences various signaling pathways involved in cell survival and apoptosis.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.

- Hormonal Modulation : DHEA is a precursor to sex hormones and may influence hormonal balance in the body.

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with metastatic breast cancer, administration of DHEA resulted in a significant reduction in tumor size in 30% of participants. The study highlighted the need for further investigation into optimal dosing and long-term effects.

Case Study 2: Inflammatory Disorders

A randomized controlled trial assessed the effects of DHEA on patients with rheumatoid arthritis. Results indicated a marked decrease in joint inflammation and pain levels compared to the placebo group.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from anthracene derivatives. A common approach includes:

- Epoxyimino bridge formation : Reaction of anthracene precursors with nitrophenyl carboxamide groups under controlled anhydrous conditions .

- Carboxyethyl side-chain incorporation : Use of carboxyethylating agents (e.g., propanoic acid derivatives) in the presence of coupling catalysts like DCC (dicyclohexylcarbodiimide) .

- Key parameters : Temperature (60–80°C for epoxyimino formation), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for carboxamide precursors) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR spectroscopy :

- 1H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.8–4.2 ppm (epoxyimino bridge protons), and δ 2.5–3.0 ppm (carboxyethyl methylene groups) confirm backbone structure .

- 13C NMR : Signals at 170–175 ppm (carboximide carbonyls) and 110–130 ppm (anthracene carbons) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS (expected [M+H]+ at m/z 518.49) ensures molecular weight accuracy .

- FT-IR : Absorbance at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N stretch) confirms carboximide and epoxyimino bonds .

Advanced Research Questions

Q. What molecular mechanisms underlie the compound's reported anticancer activity, and how can conflicting data across studies be reconciled?

Methodological Answer:

- Mechanistic insights :

- Apoptosis induction : Caspase-3/7 activation and PARP cleavage in cancer cells (e.g., HeLa) indicate intrinsic apoptotic pathways. Validate via flow cytometry (Annexin V/PI staining) and Western blotting .

- Cell cycle arrest : G1/S phase blockade observed in MCF-7 cells; quantify using propidium iodide staining and cell cycle analysis software .

- Addressing contradictions :

- Dose-dependent variability : Test multiple concentrations (1–50 µM) across cell lines to identify therapeutic windows.

- Structural analogs : Compare with 9,10-dihydroanthracene derivatives lacking carboximide groups to isolate functional moiety contributions .

Q. How do structural modifications at specific positions (e.g., carboxamide groups) affect glucocorticoid receptor modulation efficacy and selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) strategies :

- Carboxamide substitution : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor binding. Synthesize derivatives via Suzuki coupling .

- Epoxyimino bridge modification : Introduce steric hindrance (e.g., methyl groups) to assess transactivation vs. transrepression balance in luciferase reporter assays .

- In vitro assays :

- Transactivation potential : Measure GRE (glucocorticoid response element)-driven luciferase activity in HEK293 cells.

- Anti-inflammatory profiling : Quantify TNF-α suppression in LPS-stimulated macrophages to assess selectivity .

Q. What advanced analytical techniques are suitable for studying the compound's environmental stability and degradation pathways?

Methodological Answer:

- Degradation studies :

- Photolytic stability : Expose to UV light (254 nm) and monitor decomposition via HPLC-MS. Anthraquinone derivatives are common photoproducts .

- Hydrolytic pathways : Incubate in buffered solutions (pH 4–9) at 37°C; track carboximide hydrolysis using LC-QTOF to identify carboxylic acid intermediates .

- Environmental persistence :

Q. How can researchers optimize the compound's application in sensor development for pollutant detection?

Methodological Answer:

- Sensor design :

- Fluorescence quenching : Functionalize with electron-deficient groups (e.g., nitro) to enhance sensitivity toward heavy metals (e.g., Pb²⁺). Measure emission spectra shifts (λex = 365 nm) .

- Surface immobilization : Graft onto graphene oxide via π-π stacking; validate using AFM and electrochemical impedance spectroscopy (EIS) .

- Performance metrics :

- Limit of detection (LOD) : Achieve sub-ppb levels for PAHs (polycyclic aromatic hydrocarbons) via spiked water samples and calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.